1-(4-(Difluoromethyl)phenyl)-2-methoxyethanamine

Lipophilicity ADME Drug Design

Sourcing a para-substituted phenethylamine building block with precise fluorination for kinase inhibitor SAR often means delays. This 98% pure compound, featuring a metabolically stable -CF2H group (a lipophilic H-bond donor), provides a direct solution. - Enables systematic investigation of fluorination impact on ADME properties. - Its LogP of 2.27 and FGFR inhibitory activity support oral bioavailability optimization. - Available in research quantities (1g-10g) with batch-specific quality data.

Molecular Formula C10H13F2NO
Molecular Weight 201.21 g/mol
Cat. No. B12976941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Difluoromethyl)phenyl)-2-methoxyethanamine
Molecular FormulaC10H13F2NO
Molecular Weight201.21 g/mol
Structural Identifiers
SMILESCOCC(C1=CC=C(C=C1)C(F)F)N
InChIInChI=1S/C10H13F2NO/c1-14-6-9(13)7-2-4-8(5-3-7)10(11)12/h2-5,9-10H,6,13H2,1H3
InChIKeyKBVRIQPOYDXYAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Difluoromethyl)phenyl)-2-methoxyethanamine Overview & Sourcing


1-(4-(Difluoromethyl)phenyl)-2-methoxyethanamine (CAS 1270433-36-7) is a para-substituted phenethylamine derivative featuring a difluoromethyl (-CF2H) group on the aromatic ring and a 2-methoxyethanamine side chain . This small molecule building block is of interest in medicinal chemistry for the unique physicochemical properties imparted by the difluoromethyl group, which serves as a lipophilic hydrogen bond donor and a metabolically stable isostere [1]. The compound has a molecular formula of C10H13F2NO and a molecular weight of 201.21 g/mol . It is commercially available for research use from multiple suppliers, typically with a purity of 98% .

Functional Group -CF2H as a lipophilic hydrogen bond donor bioisostere
Application Fit Medicinal chemistry lead optimization and SAR studies
Supply Defined purity specification supports reproducible research

Why 1-(4-(Difluoromethyl)phenyl)-2-methoxyethanamine Cannot Be Substituted


In medicinal chemistry and chemical biology, the substitution pattern and specific fluorination on a phenyl ring are critical determinants of a molecule's biological profile. Simply swapping 1-(4-(Difluoromethyl)phenyl)-2-methoxyethanamine for a non-fluorinated, trifluoromethyl, or regioisomeric analog is not a neutral change. The -CF2H group is not merely a larger methyl group; it introduces a unique combination of lipophilicity and hydrogen-bond donor capacity that can profoundly alter target binding, metabolic stability, and pharmacokinetics [1]. Furthermore, the position of the difluoromethyl group (para vs. meta) on the phenyl ring influences molecular geometry and electronic distribution, which can impact interactions with biological targets . The following quantitative evidence details these specific, measurable differences, providing a basis for selecting this precise compound over its closest alternatives.

Target: para -CF2H
Substitute: non-fluorinated analog
Lacks H-bond donor capacity; target engagement profile may differ
Target: para -CF2H
Substitute: -CF3 analog
Higher lipophilicity without H-bond donor; solubility and binding may shift
Target: para -CF2H
Substitute: meta -CF2H isomer
Altered geometry and electronics; SAR conclusions may not transfer

1-(4-(Difluoromethyl)phenyl)-2-methoxyethanamine Key Differentiators


LogP Comparison: -CF2H vs. Analogs

The lipophilicity of 1-(4-(difluoromethyl)phenyl)-2-methoxyethanamine, as measured by its calculated partition coefficient (cLogP), is 2.2704 . This value represents a moderate increase in lipophilicity compared to its non-fluorinated analog, 1-phenyl-2-methoxyethanamine, which has a measured LogP of 2.0331 [1]. In contrast, the corresponding trifluoromethyl (-CF3) analog, 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine, exhibits a higher cLogP of 2.39 [2]. The difluoromethyl group thus provides a 'Goldilocks' lipophilicity profile, potentially enhancing membrane permeability relative to the non-fluorinated compound without the excessive lipophilicity and associated liabilities (e.g., poor solubility, high protein binding) often seen with trifluoromethyl groups [3].

LogP Comparison
Cross-study comparable
cLogP 2.27 (target) 2.03 (non-fluorinated analog) 2.39 (-CF3 analog)
Reported intermediate lipophilicity context
Cross-study calculated values; method-dependent and should be verified in relevant system
Lipophilicity ADME Drug Design Physicochemical Properties

-CF2H Hydrogen Bond Donor Capacity

The difluoromethyl (-CF2H) group in 1-(4-(Difluoromethyl)phenyl)-2-methoxyethanamine is not merely a hydrophobic moiety; it functions as a lipophilic hydrogen bond donor [1]. This is a distinct property not shared by methyl (-CH3) or trifluoromethyl (-CF3) groups. Studies have shown that the hydrogen bond acidity of the -CF2H group is on a scale similar to that of thiophenol and aniline, which is significantly stronger than that of a simple alkane [1]. This capability allows the compound to form specific, energetically favorable interactions with hydrogen bond acceptors in a biological target (e.g., a protein backbone carbonyl), a feature that is absent in its non-fluorinated and trifluoromethyl analogs [2].

H-Bond Donor Capacity
Class-level inference
Comparable to thiophenol and aniline
May support target binding interactions
Class-level inference; validate for specific target system
Molecular Recognition Binding Affinity Bioisostere Medicinal Chemistry

Commercial Availability and Purity

1-(4-(Difluoromethyl)phenyl)-2-methoxyethanamine is readily available for procurement from commercial suppliers with a guaranteed purity specification of 98% . This is a critical parameter for researchers, as it ensures that biological or chemical data generated is not confounded by impurities. While other regioisomers and analogs may be available, the consistent, high-purity supply of this specific compound reduces experimental variability and the need for additional purification steps, saving time and resources. In contrast, sourcing of the closely related meta-substituted analog, 1-(3-(Difluoromethyl)phenyl)-2-methoxyethanamine, does not always come with a similarly well-documented and guaranteed purity from major vendors [1].

Commercial Purity
Data to verify
98% (supplier specification)
Supports procurement reproducibility
Supplier-provided; independent verification recommended
Chemical Sourcing Purity Procurement Quality Control

Positional Isomerism: Para vs. Meta

The compound 1-(4-(Difluoromethyl)phenyl)-2-methoxyethanamine features a para-substituted difluoromethyl group. This is a key structural distinction from its meta-substituted regioisomer, 1-(3-(Difluoromethyl)phenyl)-2-methoxyethanamine [1]. The position of the substituent alters the molecule's overall shape, dipole moment, and the spatial orientation of the difluoromethyl group relative to the ethanamine side chain. While direct biological data comparing the two is not publicly available, general principles of medicinal chemistry dictate that para- and meta-isomers often exhibit vastly different affinities and selectivities for biological targets due to these geometric and electronic differences. Therefore, selecting the specific para-isomer is crucial for SAR studies and target engagement experiments, and one cannot assume a meta-substituted analog will behave similarly .

Para vs. Meta Isomerism
Class-level inference
Para-substituted -CF2H group
Regioisomer may alter target interactions
No direct comparison data; SAR studies are required
Structure-Activity Relationship SAR Isomerism Molecular Geometry

1-(4-(Difluoromethyl)phenyl)-2-methoxyethanamine Applications


Lead Optimization: Lipophilicity and Hydrogen Bonding

This compound is ideal for lead optimization programs where a balance of lipophilicity and specific binding interactions is desired. Its calculated LogP of 2.2704 positions it in a favorable range for oral bioavailability, while its -CF2H group offers a unique hydrogen bond donor capability . This makes it a superior starting point for designing inhibitors or modulators compared to non-fluorinated (LogP ~2.03, no H-bond donor) or trifluoromethyl (LogP ~2.39, no H-bond donor) analogs, allowing for the fine-tuning of ADME properties without sacrificing key target interactions.

Kinase SAR Studies

Given its classification as an inhibitor of fibroblast growth factor receptor (FGFR) kinases , this compound is a valuable tool for SAR studies in kinase drug discovery. Its specific para-substitution pattern and the presence of the -CF2H group as a bioisostere for an amine or hydroxyl group [1] allow researchers to probe the steric and electronic requirements of the target's binding pocket. Direct comparison with its meta-substituted isomer can be used to map the spatial tolerance of the target, providing critical information for designing more potent and selective follow-up compounds.

FGFR-Targeted Chemical Probe Development

The compound's reported activity as an FGFR kinase inhibitor makes it a suitable scaffold for developing chemical probes. These probes are essential tools for dissecting the role of FGFR signaling in cellular processes, particularly in cancer research where FGFRs are frequently dysregulated . Its defined 98% purity ensures reliable and reproducible results in cell-based assays, such as those measuring inhibition of cell proliferation or downstream signaling events.

PK Comparison of Fluorinated Motifs

This compound can serve as a key component in a series of analogs (e.g., -H, -CF2H, -CF3) designed for systematic investigation of the impact of fluorination on pharmacokinetic parameters. Researchers can use it to empirically measure and compare properties like metabolic stability in liver microsomes, plasma protein binding, and membrane permeability . Such studies provide quantitative data that validates the theoretical advantages of the difluoromethyl group, guiding future medicinal chemistry strategies and enabling the development of compounds with improved drug-like properties.

Application
Selection Property
Validation Focus
Lead optimization research
-CF2H H-bond donor and intermediate LogP profile
ADME comparison across fluorinated motifs
Kinase SAR studies
Para-substituted -CF2H bioisostere
Binding pocket steric/electronic mapping
FGFR chemical probe research
Reported FGFR kinase inhibition context
Cell-based assay reproducibility
Fluorination PK investigation
Metabolic stability impact of -CF2H vs analogs
In vitro ADME profiling series

Technical Documentation Hub

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